4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with bromine and methoxy substituents at the 4 and 3 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRKs. These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these processes, leading to the inhibition of cancer cell growth . The compound’s interaction with TRKs triggers downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are essential for cellular functions .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities and synthetic routes.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and applications.
Uniqueness: 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Biological Activity
4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused to a pyridine ring with a bromine atom at the 4th position and a methoxy group at the 3rd position. This unique structure contributes to its biological activity, particularly its interaction with various biological targets.
Target Interactions
this compound is known to interact with several molecular targets, primarily kinases involved in cancer pathways. It has been studied for its inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in various cancers .
Biochemical Pathways
The compound may influence several biochemical pathways through its interactions with kinases. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and apoptosis .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For example, compounds structurally related to this compound were found to induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa and MCF7 cells .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 9a | HeLa | 2.9 | CDK2 Inhibition |
Compound 14g | MCF7 | 2.6 | CDK9 Inhibition |
Compound 14g | HCT-116 | 2.3 | Apoptosis Induction |
Other Biological Activities
In addition to anticancer properties, pyrazolo[3,4-b]pyridine derivatives have been explored for their activity against tuberculosis (TB). Compounds with similar structures have shown promising results in inhibiting Mycobacterium tuberculosis growth, indicating their potential as antitubercular agents .
Case Studies
-
Inhibition of CDK Activity
A study demonstrated that certain pyrazolo[3,4-b]pyridine derivatives could inhibit CDK2 and CDK9 effectively. The results indicated that these compounds led to significant apoptosis in cancer cell lines while maintaining safety profiles on normal cells . -
Antitubercular Activity
Another study focused on the synthesis of novel derivatives of pyrazolo[3,4-b]pyridine that exhibited significant antitubercular activity against the H37Rv strain of M. tuberculosis. These findings highlight the versatility of this compound class beyond oncology applications .
Pharmacokinetics
Research on similar compounds suggests that they exhibit favorable pharmacokinetic profiles, including good plasma stability and low inhibitory activity against cytochrome P450 enzymes. This aspect is crucial for minimizing drug-drug interactions and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
HCZSWZYWCNKCRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=NC=CC(=C21)Br |
Origin of Product |
United States |
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